1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
描述
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4S/c1-2-31-19-9-12-22-21(13-19)24(28)23(32(29,30)20-10-7-18(26)8-11-20)15-27(22)14-16-3-5-17(25)6-4-16/h3-13,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPLPBKLLPNVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.
Introduction of Substituents: The chlorophenyl, ethoxy, and fluorophenyl sulfonyl groups are introduced through various substitution reactions. For example, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the ethoxy group can be added through an alkylation reaction.
Final Assembly: The final step involves the sulfonylation of the quinoline core with a fluorophenyl sulfonyl chloride in the presence of a base to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs, potentially through the use of continuous flow chemistry or other scalable techniques.
化学反应分析
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. For example, the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
科学研究应用
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved would depend on the specific biological context and require further research to elucidate.
相似化合物的比较
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Compounds with an oxidized quinoline core, exhibiting different chemical and biological properties.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core, used to treat bacterial infections.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
生物活性
The compound 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a derivative of dihydroquinoline known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and potential anticancer activities, supported by various studies and findings.
Chemical Structure
The compound features a complex structure characterized by:
- A dihydroquinoline core, which is known for various biological activities.
- A 4-chlorophenyl group that enhances its interaction with biological targets.
- An ethoxy substituent that may influence solubility and bioavailability.
- A 4-fluorobenzenesulfonyl moiety that can modulate the compound's reactivity and biological interactions.
Antibacterial Activity
Recent studies have demonstrated that derivatives of the dihydroquinoline framework exhibit notable antibacterial effects. For instance, synthesized compounds similar to our target compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM compared to standard drugs .
| Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|
| Salmonella typhi | Moderate to Strong | 2.14 |
| Bacillus subtilis | Moderate to Strong | 0.63 |
| Other tested strains | Weak to Moderate | Varied |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The inhibitory activity against AChE is particularly significant due to its implications in neurodegenerative diseases like Alzheimer's.
Acetylcholinesterase Inhibition
Inhibition assays revealed that certain derivatives exhibited strong AChE inhibition, with IC50 values significantly lower than standard inhibitors like eserine:
| Compound | IC50 (µM) |
|---|---|
| Target Compound | 2.14 |
| Eserine (control) | 21.25 |
Urease Inhibition
The target compound also showed promising urease inhibitory activity, which is crucial for treating infections caused by urease-producing pathogens. The most effective derivatives had IC50 values ranging from 1.13 µM to 6.28 µM, indicating strong potential as urease inhibitors .
Case Studies and Research Findings
- Antibacterial Screening : In a study evaluating various synthesized compounds, those structurally related to our target compound demonstrated significant antibacterial properties against multiple strains of bacteria. The screening highlighted the importance of the sulfonamide group in enhancing antibacterial efficacy .
- Enzyme Inhibition Studies : Another research focused on the enzyme inhibition capabilities of similar compounds indicated strong interactions with both AChE and urease. The binding affinities were assessed using docking studies, which provided insights into the molecular interactions at play .
- Pharmacological Potential : The pharmacological behavior of compounds containing the piperidine nucleus alongside sulfonamide functionalities has been extensively documented, showcasing their role in treating various diseases due to their diverse bioactivities .
常见问题
Basic Question: How can the synthesis of this compound be optimized for higher yields?
Methodological Answer:
The synthesis involves multi-step reactions, starting with the quinoline core formation, followed by sequential introduction of substituents. Key optimizations include:
- Temperature Control : Maintaining 60–80°C during nucleophilic substitutions to minimize side reactions .
- Catalysts : Using Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach aromatic groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DCM) enhance solubility and reaction efficiency .
- Purification : Column chromatography with silica gel (hexane:EtOAc gradients) or recrystallization from ethanol improves purity .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent patterns (e.g., 4-fluorobenzenesulfonyl at δ 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 486.07) .
- X-ray Crystallography : Resolves stereochemistry using SHELX software for refinement (e.g., ORTEP-3 for structural visualization) .
- HPLC : Purity assessment with C18 columns (acetonitrile:H₂O mobile phase) .
Advanced Question: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Discrepancies in IC₅₀ values or mechanisms (e.g., apoptosis vs. cell cycle arrest) may arise from:
- Experimental Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and culture conditions .
- Dose-Response Validation : Use triplicate assays with positive controls (e.g., doxorubicin for anticancer activity) .
- Mechanistic Replication : Confirm caspase-3 activation via Western blotting if apoptosis is claimed .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of differences across datasets .
Advanced Question: What strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Target Identification : Perform kinase profiling assays or thermal shift assays to identify binding partners .
- Pathway Analysis : Use RNA-seq or proteomics to map downstream effects (e.g., TNF-α/IL-6 suppression for anti-inflammatory activity) .
- In Silico Docking : Model interactions with targets like COX-2 or Bcl-2 using AutoDock Vina (PDB IDs: 1PXX, 1G5M) .
- In Vivo Validation : Test in murine inflammation models (e.g., carrageenan-induced paw edema) with dose titration .
Advanced Question: How can computational methods improve structure-activity relationship (SAR) studies?
Methodological Answer:
- QSAR Modeling : Use Gaussian or Schrödinger Suite to calculate electronic parameters (e.g., HOMO/LUMO energies) for substituent effects .
- Molecular Dynamics : Simulate binding stability with GROMACS (e.g., sulfonyl group interactions with hydrophobic pockets) .
- ADMET Prediction : SwissADME or pkCSM predicts bioavailability and toxicity risks for analog prioritization .
Basic Question: What are the solubility challenges, and how can they be addressed in formulation?
Methodological Answer:
- Low Aqueous Solubility : LogP ~3.5 (predicted) suggests lipophilicity. Use co-solvents (e.g., PEG 400) or nanoemulsions for in vitro assays .
- pH-Dependent Solubility : Protonate the quinolinone nitrogen in acidic buffers (pH < 4) to enhance solubility .
Advanced Question: How can structural analogs be designed to enhance potency while reducing toxicity?
Methodological Answer:
- Substituent Modification : Replace 4-fluorobenzenesulfonyl with trifluoromethanesulfonyl for stronger electron-withdrawing effects .
- Bioisosteres : Substitute ethoxy with methoxypropyl to improve metabolic stability .
- Toxicophore Removal : Eliminate reactive groups (e.g., chloro substituents) via Suzuki coupling with aryl boronic acids .
Advanced Question: What methods mitigate impurities during large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR to detect intermediates .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using Minitab to minimize byproducts .
- Crystallization Engineering : Use anti-solvent (e.g., water) addition to enhance crystal purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
